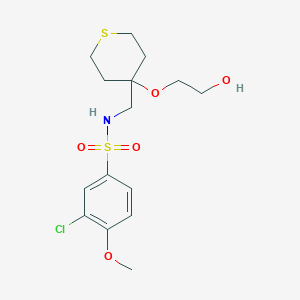
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClNO5S2 and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a part of various synthetic and characterization studies focusing on novel chemical entities. One area of research involves the synthesis of new benzensulfonamide derivatives for potential applications in photodynamic therapy and antimicrobial activities. For instance, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactions and Reagents
Research has also been conducted on the utility of related sulfonamide compounds as chlorinating agents, demonstrating their effectiveness in synthesizing chlorinated products from a variety of substrates, including phenols, anisoles, and aromatic amines, with good to high yields. This highlights the role of sulfonamide derivatives in facilitating diverse chemical transformations (Xiao-Qiu Pu et al., 2016).
Antimicrobial and Antifungal Applications
Furthermore, studies on mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, and anticancer activity, emphasizing the impact of the sulfonamide derivative on biological interactions. These complexes exhibit potential for developing novel therapeutic agents with genotoxic and antiproliferative effects against cancer cells (González-Álvarez et al., 2013).
Photodegradation and Environmental Studies
Another avenue of research includes the photodegradation of herbicides, where derivatives similar to 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide have been studied for their degradation pathways under UV irradiation and sunlight. These studies provide insights into environmental degradation processes and the design of more eco-friendly herbicides (Pusino, Braschi, Petretto, & Gessa, 1999).
Eigenschaften
IUPAC Name |
3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO5S2/c1-21-14-3-2-12(10-13(14)16)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYJLSQMIKZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

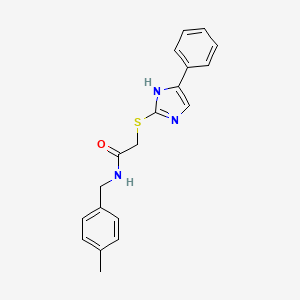

![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)
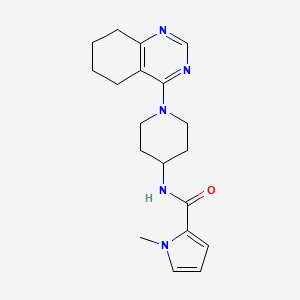
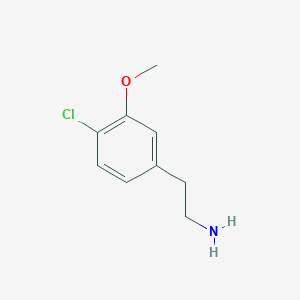
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)

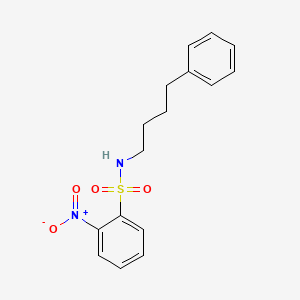
![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)

![5-(3,4-difluorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2658111.png)
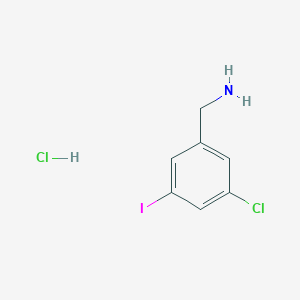
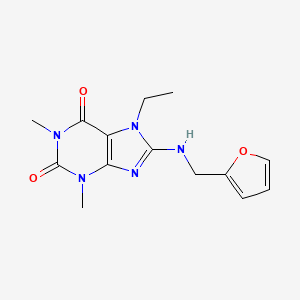
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)